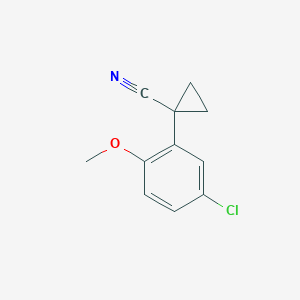
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Descripción general
Descripción
“1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS number 1152566-93-2 . It has a molecular weight of 207.66 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is C11H10ClNO . The InChI code is 1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Cyclopropane Derivatives
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile is a key compound in the synthesis of various cyclopropane derivatives. For instance, studies have explored the synthesis and reactions of related compounds, focusing on stereoisomeric cyclopropanecarboxamides and their configurations, established through X-ray crystallographic analysis (Aelterman et al., 1999).
Photoreactions and Electron Transfer Studies
The compound and its derivatives have been investigated in photoreactions and electron transfer studies. Research has shown that derivatives undergo degenerate rearrangements in singlet- and triplet-sensitized electron-transfer photoreactions, indicating complex photochemical behavior (Ikeda et al., 2003).
Antiproliferative Activity
Certain derivatives of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile have shown significant antiproliferative activity against cancer cell lines. This highlights its potential utility in the development of anticancer agents (Lu et al., 2021).
Chemical Transformations
Formation and Reactivity of Radical Cations
The radical cations of cyclopropane derivatives, related to 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile, have been generated and studied. These studies provide insights into their reactivity and potential applications in various chemical transformations (Mizuno et al., 1998).
Chemical Transformations under Nucleophilic Conditions
The chemical behavior of similar compounds under nucleophilic conditions has been explored. These studies offer valuable information on the reactivity of the cyclopropane carbonitrile derivatives and their potential for creating diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFZNHDXNWIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



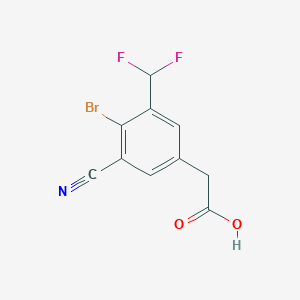
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
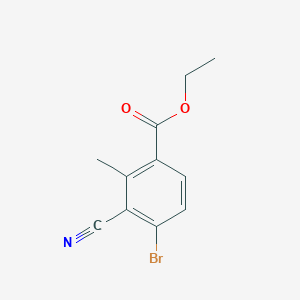
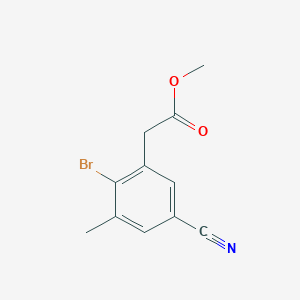
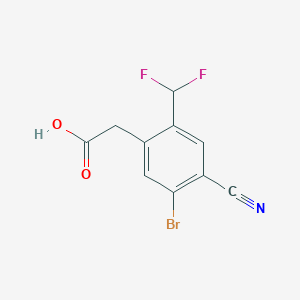

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)

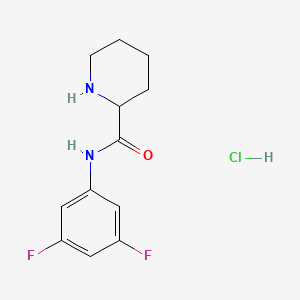
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)